molecular formula C16H17Cl2NO3 B2962010 Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate CAS No. 103877-38-9

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate

Cat. No.: B2962010
CAS No.: 103877-38-9
M. Wt: 342.2 g/mol
InChI Key: SVNYMYPMTQYJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is a useful research compound. Its molecular formula is C16H17Cl2NO3 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclopropanation of Electron-Deficient Alkenes

A study by Chirila et al. (2018) explored the cyclopropanation of electron-deficient alkenes using ethyl diazoacetate, highlighting the role of cobalt(III)-carbene radicals in this reaction. This research contributes to understanding the catalytic processes involving compounds similar to Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate (Chirila, Brands, & Bruin, 2018).

Aminosäureester-Acylhydrazone Transformation

Research by Kraft, Paul, and Hilgetag (1971) discusses the reaction of Ethyl 2- or 3-acylaminoimidate hydrochlorides with acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, demonstrating the chemical transformations and applications of such compounds in creating new chemical structures (Kraft, Paul, & Hilgetag, 1971).

Anti-rheumatic Potential

Sherif and Hosny (2014) synthesized derivatives of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and found significant antioxidant, analgesic, and anti-rheumatic effects in their in vivo study, suggesting potential therapeutic applications (Sherif & Hosny, 2014).

Polymerization Applications

Farmer and Patten (2002) utilized ethyl S-thiobenzoylthioacetate in reversible addition–fragmentation chain-transfer polymerizations, demonstrating the controlled polymerization of acrylic monomers like methyl methacrylate and butyl acrylate, indicating the application of such compounds in polymer science (Farmer & Patten, 2002).

Conjugate Addition Polymerization

Ottou et al. (2015) researched N-heterocyclic carbenes' ability to promote catalytic conjugate addition of alcohols onto (meth)acrylate substrates. This study contributes to understanding how compounds related to this compound can be applied in catalytic processes and polymerization (Ottou et al., 2015).

Properties

IUPAC Name

ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-methylphenyl)-3-hydroxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3/c1-3-22-16(21)12(8-19-10-4-5-10)15(20)11-6-7-13(17)9(2)14(11)18/h6-8,10,20H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNYMYPMTQYJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=C(C(=C(C=C1)Cl)C)Cl)O)C=NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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